molecular formula C21H30O4 B025242 Pinusolide CAS No. 31685-80-0

Pinusolide

Cat. No.: B025242
CAS No.: 31685-80-0
M. Wt: 346.5 g/mol
InChI Key: WTKBZJAWPZXKJU-NLEAXPPASA-N
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Description

AZD3839 is a brain-permeable inhibitor of human beta-site amyloid precursor protein-cleaving enzyme 1 (BACE1). It has been shown to reduce levels of amyloid-beta 1-40 and amyloid-beta 1-42 in in vitro models. This compound was developed as a potential treatment for Alzheimer’s disease due to its ability to inhibit BACE1, which is involved in the formation of amyloid-beta peptides, a hallmark of Alzheimer’s disease .

Mechanism of Action

Target of Action

Pinusolide, a diterpenoid compound isolated from Biota orientalis, has been found to interact with several targets. It acts as an antagonist of the Platelet Activating Factor (PAF) receptor , inhibiting PAF-induced aggregation of rabbit platelets . Additionally, it suppresses inducible nitric oxide synthase (iNOS) , thereby reducing nitric oxide generation . In the context of adipocyte differentiation, it inhibits the transcriptional activity of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) .

Mode of Action

This compound interacts with its targets to exert various effects. By antagonizing the PAF receptor, it inhibits PAF-induced aggregation of rabbit platelets . Its suppression of iNOS leads to a reduction in nitric oxide generation, contributing to its anti-inflammatory functions .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. Its inhibition of PAF receptor and iNOS can impact the inflammatory response . In the context of adipocyte differentiation, its inhibition of PPARγ’s transcriptional activity suppresses the expression of adipogenic genes such as adiponectin and aP2 .

Pharmacokinetics

and 69 mg/kg, p.o . More research is needed to fully understand its ADME properties and their impact on bioavailability.

Result of Action

This compound’s action results in several molecular and cellular effects. It reduces the aggregation of rabbit platelets induced by PAF , suppresses nitric oxide generation , and exerts anti-inflammatory functions . In adipocyte differentiation, it suppresses the formation of lipid droplets and the expression of adipogenic genes .

Preparation Methods

AZD3839 was identified using fragment-based screening and structure-based design. The synthetic route involves multiple steps, including the formation of a phenylpyrimidine core. Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

AZD3839 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the phenylpyrimidine core.

    Reduction: This reaction can affect the functional groups attached to the core structure.

    Substitution: Common reagents used in these reactions include halogenating agents and nucleophiles.

Scientific Research Applications

AZD3839 has been extensively studied for its potential in treating Alzheimer’s disease. It effectively reduces brain and cerebrospinal fluid amyloid-beta levels in several preclinical species, including mice, guinea pigs, and non-human primates. The compound has shown dose- and time-dependent lowering of amyloid-beta levels, making it a promising candidate for disease-modifying treatments in Alzheimer’s disease .

Comparison with Similar Compounds

AZD3839 is compared with other BACE1 inhibitors, such as LY2886721 and MK-8931. While all these compounds target BACE1, AZD3839 is unique in its brain permeability and selectivity profile. It has shown effective reduction of amyloid-beta levels in preclinical models, making it a promising candidate for further development .

Properties

IUPAC Name

methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-14-6-9-17-20(2,11-5-12-21(17,3)19(23)24-4)16(14)8-7-15-10-13-25-18(15)22/h10,16-17H,1,5-9,11-13H2,2-4H3/t16-,17+,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKBZJAWPZXKJU-NLEAXPPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CCOC3=O)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953637
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

31685-80-0
Record name Methyl (1S,4aR,5S,8aR)-5-[2-(2,5-dihydro-2-oxo-3-furanyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthalenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31685-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinusolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031685800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pinusolide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV7MVZ4Y7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name Pinusolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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